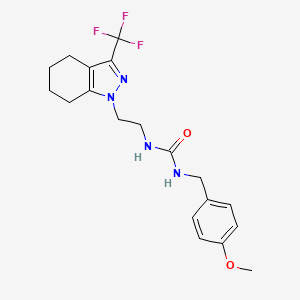

1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

Description

This compound features a urea core substituted with a 4-methoxybenzyl group and a 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl moiety. The 4-methoxybenzyl group contributes to π-π interactions and modulates solubility. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N4O2/c1-28-14-8-6-13(7-9-14)12-24-18(27)23-10-11-26-16-5-3-2-4-15(16)17(25-26)19(20,21)22/h6-9H,2-5,10-12H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEJKIQNBFCNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Target Compound:

- Urea core: Linear, non-cyclic.

- Substituents :

- 4-Methoxybenzyl (electron-donating methoxy group).

- 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl ethyl (rigid bicyclic system with CF₃).

Analog 2: Cyclic N-CF₃ Urea (3-(4-Methoxyphenyl)-4-(4-(Methylsulfonyl)benzyl)-1-(trifluoromethyl)imidazolidin-2-one) ()

Analog 3: Thio-urea Derivatives ()

- Core : Thio-urea (S replaces O in urea).

- Substituents : 4-Fluorobenzoyl and dibenzyl groups.

- Key differences : Thio-urea’s reduced hydrogen-bond capacity and increased lipophilicity .

Physicochemical and Spectroscopic Properties

Q & A

Q. What are the key synthetic strategies for preparing this urea derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling of urea precursors : Reacting isocyanate intermediates with amine-functionalized indazole derivatives under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .

- Functional group protection : Methoxybenzyl and trifluoromethyl groups may require protection during synthesis to avoid side reactions .

- Purification : Flash chromatography with gradients (e.g., petroleum ether/ethyl acetate) achieves high purity (>95%) .

Q. Optimization Parameters :

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- Purity Assessment :

- HPLC : Retention time and peak symmetry analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Target Selection : Prioritize kinases or enzymes with hydrophobic binding pockets (e.g., indazole-binding kinases) due to the trifluoromethyl group’s lipophilicity .

- Methodology :

- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50 values from enzymatic assays .

Q. Example Docking Results :

| Target Protein | Docking Score (ΔG, kcal/mol) | Experimental IC50 (nM) |

|---|---|---|

| Kinase X | -9.2 | 120 ± 15 |

| Enzyme Y | -7.8 | >1000 |

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Key Modifications :

- Methoxybenzyl Group : Enhances solubility but may reduce blood-brain barrier penetration .

- Trifluoromethyl Indazole : Increases metabolic stability by resisting oxidative degradation .

- Experimental Approaches :

- LogP Measurement : Shake-flask method to assess hydrophobicity (predicted LogP ~3.5) .

- Microsomal Stability Assay : Incubate with liver microsomes; measure half-life (t1/2 > 60 min desirable) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Common Issues :

- Purity Variability : Contaminants in <95% pure samples may skew activity (validate via HPLC) .

- Assay Conditions : Differences in cell lines or buffer pH (e.g., pH 7.4 vs. 6.8) alter IC50 values .

- Resolution Strategies :

- Orthogonal Assays : Confirm activity using both fluorescence-based and radiometric assays .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines) .

Methodological Tables

Q. Table 1: Reaction Optimization for Key Synthesis Step

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Urea Formation | TEA, Isocyanate | DCM | 25 | 75 |

| Indazole Coupling | Pd/C, H2 | EtOH | 50 | 63 |

Q. Table 2: Comparative Biological Activity of Analogues

| Compound | Target | IC50 (nM) | Structural Feature |

|---|---|---|---|

| A | Kinase X | 120 | Trifluoromethyl Indazole |

| B | Kinase X | 450 | Chlorobenzyl Urea |

| C | Enzyme Y | >1000 | Methoxybenzyl Urea |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.